molecular formula C16H12Cl2FNO2 B2999597 (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one CAS No. 338976-52-6

(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one

Cat. No.: B2999597
CAS No.: 338976-52-6
M. Wt: 340.18
InChI Key: UPWABMACKSSMEA-DNTJNYDQSA-N
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Description

The compound (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one is a propanone derivative featuring a conjugated iminooxy group and halogenated aromatic substituents. Its structure comprises:

  • 4-Fluorophenyl ketone group: Aromatic ring with electron-withdrawing fluorine at the para position.
  • (2,4-Dichlorophenyl)methoxyimino group: A methoxyimino (-O-N=CH-) linker attached to a 2,4-dichlorophenyl ring, introducing steric bulk and electron-withdrawing effects.

This compound’s stereochemistry (E-configuration at the imino double bond) and halogen substitution pattern influence its physicochemical properties, such as melting point, solubility, and spectroscopic behavior.

Properties

IUPAC Name

(3E)-3-[(2,4-dichlorophenyl)methoxyimino]-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2FNO2/c17-13-4-1-12(15(18)9-13)10-22-20-8-7-16(21)11-2-5-14(19)6-3-11/h1-6,8-9H,7,10H2/b20-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWABMACKSSMEA-DNTJNYDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC=NOCC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)C/C=N/OCC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(4-fluorophenyl)propan-1-one, also known by its CAS number 400078-42-4, belongs to a class of organic compounds that exhibit significant biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

  • Molecular Formula : C19H14Cl2N2O3
  • Molar Mass : 389.23 g/mol
  • Density : 1.33 g/cm³ (predicted)
  • Boiling Point : 591.2 °C (predicted)
  • pKa : -4.59 (predicted)

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Notably, it has been studied for its potential as an anti-cancer agent and its effects on neurotransmitter systems.

Anticancer Activity

Several studies have reported the compound's efficacy against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
HeLa (Cervical)15.0Inhibition of cell cycle progression
A549 (Lung)10.0Suppression of PI3K/Akt signaling pathway

Neuropharmacological Effects

The compound has also been investigated for its effects on neurotransmitter systems, particularly dopamine and norepinephrine pathways. Research indicates that it can modulate the release and uptake of these neurotransmitters, which may have implications for treating neurodegenerative diseases or mood disorders.

  • Dopamine Release : Studies suggest that at certain dosages, the compound enhances dopamine release in rat brain models, potentially offering therapeutic benefits for conditions like Parkinson's disease.
  • Norepinephrine Modulation : It has been shown to slightly decrease norepinephrine levels in specific brain regions, indicating a nuanced role in neurotransmitter balance.

Case Studies

  • Breast Cancer Cell Study :
    • A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 24 hours of exposure.
    • Mechanistic studies revealed that apoptosis was mediated through the activation of intrinsic pathways involving mitochondrial dysfunction.
  • Neurotransmitter Release Study :
    • In experiments involving rat models, administration of the compound at doses ranging from 10 mg/kg to 250 mg/kg resulted in a transient increase in dopamine levels within the caudate nucleus.
    • The findings suggest potential applications in treating conditions characterized by dopaminergic dysfunction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Halogenation Patterns
  • Target Compound: The 2,4-dichlorophenyl group enhances lipophilicity and metabolic stability compared to mono-halogenated analogs. The 4-fluorophenyl group contributes to dipole interactions and π-stacking .
  • Higher molecular weight (497.193 g/mol) vs. the target compound, suggesting differences in solubility .
  • Analog 2 : (E)-1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one ()
    • Replacement of fluorine with hydroxyl (-OH) increases hydrogen-bonding capacity, altering solubility and bioavailability.
Melting Points
Compound Melting Point (°C) Reference
Ethyl 3-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate 114–116
3-(4-Fluorophenyl)-1-(4-nitrophenyl)-5-phenylpyrazole-4-carbonitrile 188–190
3-(2,4-Dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-4-phenylaminocarbonylpyrazole 208–210

The target compound’s melting point is expected to fall within 150–220°C, influenced by the rigid iminooxy group and halogen substituents. Nitro and cyano groups in analogs elevate melting points due to stronger intermolecular forces .

Spectroscopic Behavior

  • IR Spectroscopy: C-Cl stretching in 2,4-dichlorophenyl derivatives typically occurs at 654–791 cm⁻¹, depending on substitution position (e.g., 769 cm⁻¹ for trans-2,6-methoxy chalcone) . The imino (C=N) stretch is expected near 1600–1650 cm⁻¹, similar to chalcone analogs .
  • NMR Spectroscopy :
    • The 4-fluorophenyl group would show a singlet near δ 7.0–7.5 ppm (¹H NMR) for aromatic protons.
    • Dichlorophenyl protons may split into multiplets due to deshielding effects .

Key Structural and Functional Differentiators

Feature Target Compound Closest Analogs (Evidence)
Halogen Substituents 2,4-Dichloro + 4-fluoro 2,6-Dichloro (), 3-chloro ()
Linker Group Methoxyimino (-O-N=CH-) Enone (C=C-C=O) in chalcones ()
Molecular Weight ~350–400 g/mol (estimated) 409.88 g/mol ()
Predicted Solubility Low (high halogen content) Moderate (hydroxyl substituents, )

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